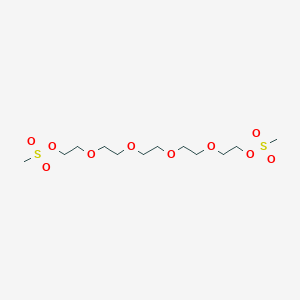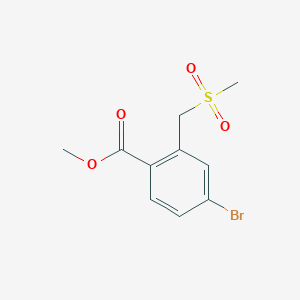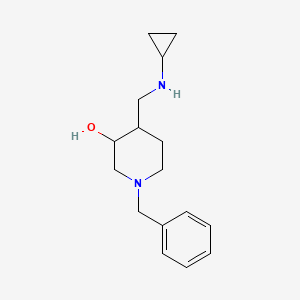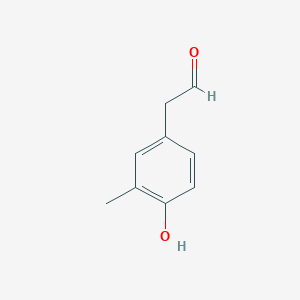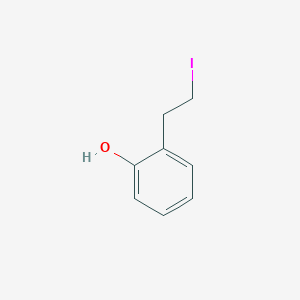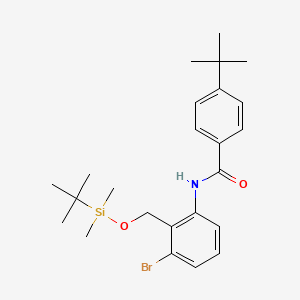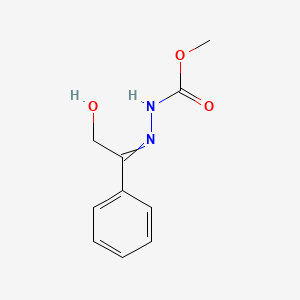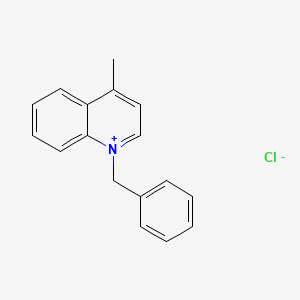![molecular formula C10H19N3O B13966751 2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)
2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(7-amino-2-azaspiro[44]nonan-2-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-amino-2-azaspiro[4.4]nonan-3-one with ethyl chloroacetate under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the amino and ethanone groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, bases, or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Amino-2-azaspiro[4.4]nonan-3-one: Shares a similar spirocyclic structure but lacks the ethanone group.
2-Azaspiro[4.4]nonan-3-ylmethanol: Contains a hydroxyl group instead of the ethanone group.
Uniqueness
2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-amino-1-(8-amino-2-azaspiro[4.4]nonan-2-yl)ethanone |
InChI |
InChI=1S/C10H19N3O/c11-6-9(14)13-4-3-10(7-13)2-1-8(12)5-10/h8H,1-7,11-12H2 |
InChI Key |
VFFVIOHSBTZMFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CN)CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


